

An In-depth Technical Guide to Penta-2,4-diene-1-thiol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Penta-2,4-diene-1-thiol**, a conjugated diene thiol with potential applications in organic synthesis and drug development. This document details its chemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and discusses its expected spectroscopic characteristics and reactivity.

Chemical Identity and Properties

Penta-2,4-diene-1-thiol is an organic compound featuring a five-carbon chain with conjugated double bonds at the 2 and 4 positions and a thiol functional group at the 1 position. Its structure allows for various chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of Penta-2,4-diene-1-thiol



| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | Penta-2,4-diene-1-thiol | - |
| Molecular Formula | C₅H8S | [1] |
| Molecular Weight | 100.18 g/mol | [1] |
| CAS Number | 55317-82-3 | [1] |
| Canonical SMILES | C=CC=CCS | [1] |
| InChI | InChI=1S/C5H8S/c1-2-3-4-5- 6/h2-4,6H,1,5H2 | [1] |
| InChIKey | KDECOTMMYYWXMT- UHFFFAOYSA-N | [1] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |

Proposed Synthesis

A direct, reported synthesis for **Penta-2,4-diene-1-thiol** is not readily available in the current literature. However, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations. The synthesis commences with the formation of the corresponding alcohol, (Z)-Penta-2,4-dien-1-ol, followed by its conversion to the target thiol.





Click to download full resolution via product page

Proposed two-step synthesis of **Penta-2,4-diene-1-thiol**.

Experimental Protocol: Synthesis of (Z)-Penta-2,4-dien-1-ol

This procedure is adapted from the stereochemically controlled Horner-Wittig reaction for the synthesis of (Z)-penta-2,4-dien-1-ol.[2][3]

- Acylation: React Ph₂P(O)Me with a suitable lactone (e.g., γ-butyrolactone) to form the
 Horner-Wittig intermediate. The reaction is typically carried out in an anhydrous aprotic
 solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) using a strong base
 like n-butyllithium to deprotonate the phosphine oxide.
- Diels-Alder Protection: The resulting Horner-Wittig intermediate, which contains a Z-double bond, is protected as a Diels-Alder adduct by reacting it with furan. This reaction is generally performed at or slightly above room temperature.
- Retro-Diels-Alder Reaction: The purified Diels-Alder adduct is then subjected to a retro-Diels-Alder reaction by heating, typically in a high-boiling solvent or under vacuum, to release the desired (Z)-penta-2,4-dien-1-ol.



Experimental Protocol: Conversion of (Z)-Penta-2,4-dien-1-ol to Penta-2,4-diene-1-thiol

This protocol is based on the direct conversion of alcohols to thiols using Lawesson's reagent. [4]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-Penta-2,4-dien-1-ol in an anhydrous, inert solvent such as toluene or dichloromethane.
- Addition of Lawesson's Reagent: Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) to the solution in a 0.5 to 1.0 molar equivalent ratio relative to the alcohol.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, cool the reaction mixture to room temperature.
 Filter the mixture to remove any solid byproducts. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Penta-2,4-diene-1-thiol.

Spectroscopic Characterization (Predicted)

As no experimental spectra for **Penta-2,4-diene-1-thiol** are currently available, the following predictions are based on the known spectroscopic properties of similar compounds, namely conjugated dienes and allylic thiols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various olefinic and allylic protons.

-SH Proton: A broad singlet in the region of 1.0-2.0 ppm.



- -CH2-SH Protons: A doublet of doublets or a multiplet around 3.0-3.5 ppm.
- Olefinic Protons (-CH=CH-CH=CH₂): A series of complex multiplets in the range of 5.0-6.5 ppm. The terminal vinyl protons will likely show distinct geminal, cis, and trans couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals.

- -CH2-SH Carbon: A signal in the range of 20-30 ppm.
- Olefinic Carbons: Four signals in the range of 110-140 ppm, characteristic of sp² hybridized carbons in a conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the thiol and the conjugated diene functionalities.

- S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.[5]
- C=C Stretch (conjugated): One or two medium to strong absorption bands in the region of 1600-1650 cm⁻¹.
- =C-H Stretch: Absorption bands above 3000 cm⁻¹.
- C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

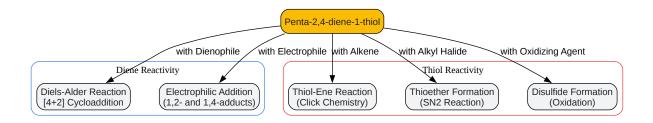
The mass spectrum is expected to show a molecular ion peak (M^+) at m/z = 100. Key fragmentation patterns would likely involve the loss of the sulfhydryl radical (•SH) and cleavage of the allylic C-C bond. The mass spectrum of allyl mercaptan, a simpler allylic thiol, can be referenced for potential fragmentation pathways.[6]

Reactivity and Potential Applications

Penta-2,4-diene-1-thiol possesses two reactive functionalities: a conjugated diene system and a thiol group. This dual reactivity opens up a wide range of potential applications in organic



synthesis.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Penta-2,4-dienal | C5H6O | CID 61208 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis of (Z)-penta-2,4-dien-1-ol and substituted (E)-pentadienols by the stereochemically controlled Horner–Wittig reaction Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Allyl mercaptan [webbook.nist.gov]
- 4. (E)-2,4-pentadienal, 20432-40-0 [thegoodscentscompany.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allyl mercaptan [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Penta-2,4-diene-1-thiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15469491#iupac-name-for-penta-2-4-diene-1-thiol]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com